N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide
Description
This compound belongs to the class of chromeno-pyrazole acetamide derivatives, characterized by a fused chromene (benzopyran) ring system linked to a pyrazole moiety and an acetamide side chain. The 3,5-dimethoxyphenyl substituent contributes to its electronic and steric properties, influencing intermolecular interactions and biological activity.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-32-20-13-18(14-21(15-20)33-2)27-24(30)16-28-26-22(12-17-8-6-7-11-23(17)34-26)25(31)29(28)19-9-4-3-5-10-19/h3-11,13-15H,12,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSZFHPEXAKIDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 3,5-dimethoxyaniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a chromene derivative under acidic conditions to yield the desired pyrazole-chromene fused structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several biologically active pyrazole and acetamide derivatives. Key comparisons include:
2.1. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide
- Structural Differences :
- Lacks the chromene ring system.
- Features a simpler pyrazole ring with methyl substituents instead of methoxy groups.
- Crystallographic Behavior :
- Biological Relevance :
2.2. 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structural Differences :
- Substitutes 3,5-dimethoxyphenyl with a dichlorophenyl group, increasing electronegativity.
- Retains the pyrazole-acetamide backbone but lacks chromene fusion.
2.3. Chromeno-Pyrazole Derivatives with Varied Substituents
- Methoxy vs. Halogen Substituents :
- Chromene Fusion Effects: The fused chromene ring in the target compound extends conjugation, red-shifting UV-Vis absorption compared to non-fused pyrazole derivatives.
Table 1: Comparative Structural and Functional Properties
Hydrogen Bonding and Crystal Packing
The target compound’s hydrogen-bonding patterns resemble those of related acetamide-pyrazole derivatives, where N–H···O and C–H···O interactions dominate. However, the chromene ring imposes steric constraints, likely reducing conformational flexibility compared to non-fused analogues. For example, in N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2-phenylacetamide, the amide group rotates 51.4°–53.6° relative to the pyrazole plane, enabling diverse packing modes . In contrast, the chromene system in the target compound may restrict such rotations, favoring specific supramolecular architectures.
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its antitumor, anti-inflammatory, and antibacterial properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The structural characterization can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography to confirm the molecular structure and purity.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 375.43 g/mol |
| Functional Groups | Pyrazole, Acetamide |
| Synthesis Method | Multi-step organic synthesis |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines. Studies suggest that these compounds inhibit critical pathways involved in tumor growth and proliferation.
Case Study:
A study evaluated the effects of pyrazole derivatives on BRAF(V600E) mutant cells. The compound demonstrated a notable inhibitory effect on cell proliferation and induced apoptosis in these cancer cells .
Anti-inflammatory Activity
In addition to antitumor effects, this compound has been reported to exhibit anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for inflammatory diseases.
Research Findings:
In vitro studies have shown that pyrazole derivatives can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for their anti-inflammatory effects .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. It has been shown to inhibit the growth of several bacterial strains.
Table 2: Antibacterial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer metabolism.
- Modulation of Cell Signaling Pathways: It is suggested that the compound interferes with signaling pathways such as MAPK and PI3K/Akt pathways.
- Induction of Apoptosis: The ability to induce programmed cell death in cancer cells is a critical aspect of its antitumor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
